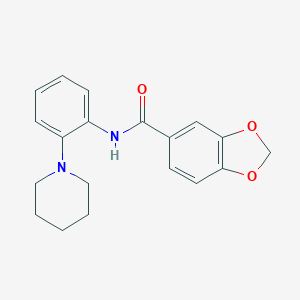![molecular formula C18H20ClN3O3S B251405 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251405.png)
3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide have been extensively studied. Studies have shown that this compound has potent anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer properties and can selectively target cancer cells while leaving normal cells unharmed. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One direction is to further explore its potential use in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify new targets for its activity. Additionally, researchers may explore modifications to the synthesis method to improve efficiency and yield.
Synthesemethoden
The synthesis of 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves a multi-step process, starting with the reaction of 4-(methylsulfonyl)piperazine with 3-chlorobenzoyl chloride. This reaction produces 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide as the final product. The synthesis of this compound has been extensively studied, and various modifications to the synthesis method have been proposed to improve its efficiency and yield.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been used in a variety of scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H20ClN3O3S |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
3-chloro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-11-9-21(10-12-22)17-7-5-16(6-8-17)20-18(23)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |
InChI-Schlüssel |
SWMSTLMGJPLGEU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)

![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)
![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251344.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)